molecular formula C12H16BrNO B1290485 4-(3-Bromophenethyl)morpholine CAS No. 364793-86-2

4-(3-Bromophenethyl)morpholine

Cat. No.: B1290485
CAS No.: 364793-86-2
M. Wt: 270.17 g/mol
InChI Key: NEGPEQDLCZSZHD-UHFFFAOYSA-N
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Description

4-(3-Bromophenethyl)morpholine is an organic compound with the molecular formula C12H16BrNO It is a morpholine derivative where the morpholine ring is substituted with a 3-bromophenethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenethyl)morpholine typically involves the reaction of morpholine with 3-bromophenethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenethyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenethyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenethyl derivatives.

Scientific Research Applications

4-(3-Bromophenethyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study the interactions of morpholine derivatives with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenethyl)morpholine
  • 4-(2-Bromophenethyl)morpholine
  • 4-(3-Chlorophenethyl)morpholine

Uniqueness

4-(3-Bromophenethyl)morpholine is unique due to the position of the bromine atom on the phenethyl group, which can influence its reactivity and biological activity. The 3-bromo substitution pattern can lead to different electronic and steric effects compared to other isomers, making it a valuable compound for structure-activity relationship studies.

Properties

IUPAC Name

4-[2-(3-bromophenyl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPEQDLCZSZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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